![molecular formula C21H26N2O2S B5507071 1-(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5507071.png)

1-(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2-thienyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

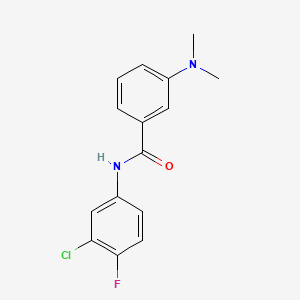

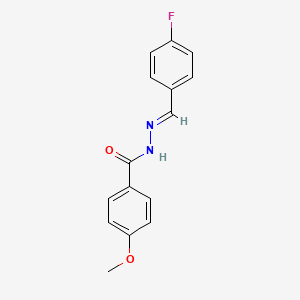

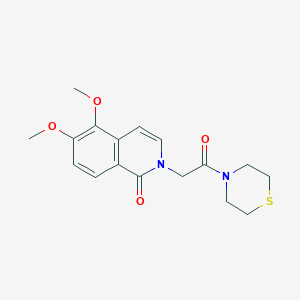

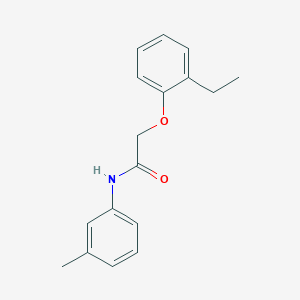

The compound belongs to a class of molecules that exhibit significant interest due to their complex structure and potential biological activities. Similar compounds have been studied for their synthesis methods, molecular interactions, and properties, providing a foundation to understand the intricacies of such chemicals.

Synthesis Analysis

Synthetic approaches for complex molecules like the one described often involve multistep synthetic routes, employing conditions tailored to specific functional groups. For instance, microwave-assisted synthesis has been applied to generate various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine, showcasing the efficiency of modern synthetic techniques in constructing complex heterocyclic structures (Ankati & Biehl, 2010). Similarly, the synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone highlights the cyclization strategies employed to introduce diverse functional groups into the molecular framework (Salimon, Salih, & Hussien, 2011).

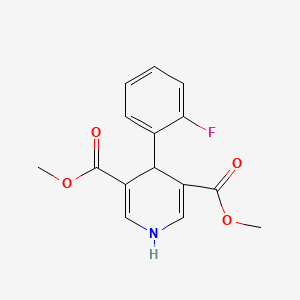

Molecular Structure Analysis

The molecular structure of compounds within this chemical family is characterized by the presence of multiple heteroatoms and aromatic systems, which contribute to their complex behavior and interactions. Studies often utilize X-ray crystallography and spectroscopic methods such as NMR and IR to elucidate their structures. For example, hydrogen-bonding patterns observed in enaminones underline the significance of intramolecular interactions in stabilizing these molecules, as seen in related compounds (Balderson et al., 2007).

Chemical Reactions and Properties

Chemical reactivity and properties of such molecules are profoundly influenced by their functional groups and molecular architecture. Reactions involving dimethylamino groups and carbonyl functionalities, for instance, are pivotal in modifying the chemical behavior and properties of these compounds. The generation and in situ acylation of enaminone anions exemplify the versatile reactivity of compounds bearing these functional groups, leading to a variety of products including pyrones and pyridinones (McCombie et al., 1991).

Applications De Recherche Scientifique

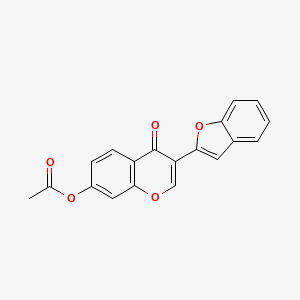

Synthesis and Characterization

Several studies have focused on the synthesis and chemical characterization of derivatives related to the compound . These include the synthesis of diheteroaryl thienothiophene derivatives and substituted thienochromene derivatives, highlighting methods for creating novel compounds with potential applications in material science and drug development (Mabkhot, Al-Majid, & Alamary, 2011); (Ouf, Sakran, & Amr, 2015).

Hydrogen-bonding Patterns

Research on enaminones, closely related to the compound, has revealed insights into hydrogen-bonding patterns, which are crucial for understanding molecular interactions in biological systems and material sciences (Balderson, Fernandes, Michael, & Perry, 2007).

Metal Complexes and Polymerization

Studies on magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands have provided valuable information on the catalytic behavior of metal complexes in polymerizations, which could inform the development of new materials and catalytic processes (Wang, Zhao, Liu, Li, Liu, Cui, & Chen, 2012).

Antimicrobial Activities

The antimicrobial properties of novel derivatives, such as pyrazole derivatives synthesized from substituted aryl ethanone, suggest potential applications in developing new antimicrobial agents. This is a critical area of research given the rising concern over antibiotic resistance (Akula, Chandrul, & Dvrn, 2019).

Organic Synthesis Techniques

Innovative synthesis techniques, including the generation and in situ acylation of enaminone anions for the convenient synthesis of various organic compounds, demonstrate the compound's relevance in advancing organic synthetic methodologies (McCombie, Metz, Nazareno, Shankar, & Tagat, 1991).

Orientations Futures

Propriétés

IUPAC Name |

2-(5-acetylthiophen-3-yl)-1-[(3S,4R)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2S/c1-14-5-7-17(8-6-14)18-11-23(12-19(18)22(3)4)21(25)10-16-9-20(15(2)24)26-13-16/h5-9,13,18-19H,10-12H2,1-4H3/t18-,19+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYGUPISBPMADI-RBUKOAKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CN(CC2N(C)C)C(=O)CC3=CSC(=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2N(C)C)C(=O)CC3=CSC(=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2-thienyl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5506991.png)

![2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-5-fluoro-N,N-dimethylpyrimidin-4-amine](/img/structure/B5507040.png)

![methyl 2-[(2-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5507049.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5507050.png)

![N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonothioyl]aniline](/img/structure/B5507057.png)

![1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5507074.png)

![N-biphenyl-2-yl-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea](/img/structure/B5507082.png)

![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5507083.png)